molecular formula C25H23N3O3S B4565110 2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE

2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4565110
M. Wt: 445.5 g/mol
InChI Key: SJBZGSDJIJNAFA-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives, sulfamoylbenzyl compounds, and quinoline carboxylic acids. The reaction conditions may involve:

    Condensation reactions: Combining the starting materials under acidic or basic conditions.

    Catalysis: Using catalysts such as palladium or copper to facilitate the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

    Automated purification systems: To ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to simpler forms using reducing agents like lithium aluminum hydride.

    Substitution: Replacing functional groups with others using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield quinoline N-oxides.

    Reduction: May produce amines or alcohols.

    Substitution: May result in halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine.

    Sulfamoylbenzyl compounds: Like sulfanilamide.

    Carboxamide derivatives: Including various amide-containing drugs.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-N-(4-SULFAMOYLBENZYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-16-7-10-19(13-17(16)2)24-14-22(21-5-3-4-6-23(21)28-24)25(29)27-15-18-8-11-20(12-9-18)32(26,30)31/h3-14H,15H2,1-2H3,(H,27,29)(H2,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZGSDJIJNAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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